(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
Description
(3R,5R)-5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position. Its molecular formula is C₈H₁₃N₃O₂ (molecular weight: 183.21 g/mol), and it is identified by CAS number 1932114-41-4 . The compound is marketed as a biochemical building block, with suppliers like Biosynth offering quantities up to 0.5 g . Notably, it is currently listed as out of stock, and detailed safety data (e.g., GHS classifications) are unavailable in public records .
Properties
IUPAC Name |
(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVFJTUIXJLKGY-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CC(CN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(O1)[C@H]2C[C@H](CN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a [3+2] cycloaddition reaction involving an azomethine ylide and an alkene.
Coupling of the Two Moieties: The oxadiazole and pyrrolidine rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxadiazole-containing substrates. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects :
- The ethyl group in the target compound provides moderate lipophilicity compared to the methyl analog (), balancing membrane permeability and solubility.
- Phenyl or trifluoromethylphenyl substituents () introduce steric bulk and electron-withdrawing effects, which can enhance binding affinity to hydrophobic pockets in enzymes or receptors .
Stereochemistry :
- The 3R,5R configuration in the target compound contrasts with the 3S,5R () and 3R,5S () analogs, which may lead to divergent biological activities due to enantioselective interactions .
Oxadiazole Isomerism :
- 1,3,4-oxadiazoles (target compound) vs. 1,2,4-oxadiazoles (): The ring nitrogen positions influence electronic properties and hydrogen-bonding capacity, affecting target engagement .
Salt Forms :
- Hydrochloride salts () improve aqueous solubility, critical for in vitro assays, whereas the free base form (target compound) may be preferred for in vivo studies due to better membrane penetration .
Biological Activity
(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- CAS Number : 1932114-41-4
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring and subsequent functionalization to introduce the pyrrolidine moiety. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic compounds.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The compound may inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death.
- Case Study : A study evaluated the antibacterial efficacy against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Neuroprotection in Animal Models : In vivo studies demonstrated that derivatives of this compound could enhance brain-derived neurotrophic factor (BDNF) levels in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Parkinson's disease .
- Mechanism Insights : The compound may exert its effects by modulating neurotransmitter systems or through antioxidant mechanisms.
In Vitro Studies
In vitro assays have been conducted to assess the compound's impact on various cell lines:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa | Increased phosphatase activity | |
| Rat Cortical Neurons | Reduced serotonin uptake |
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and dynamics of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
